![molecular formula C18H18N2O5 B2617715 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1797698-13-5](/img/structure/B2617715.png)
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide and hydroxy groups are likely to be reactive. The pyridinone and benzofuran rings may also participate in reactions, particularly if conditions for aromatic electrophilic substitution are met .Scientific Research Applications
- Anticancer Potential : Researchers investigate its potential as an anticancer agent due to its structural resemblance to certain natural products with antitumor activity. The compound’s ability to inhibit specific enzymes or pathways involved in cancer cell growth is of interest .
- Anti-inflammatory Properties : The compound’s benzofuran core and carboxamide group suggest anti-inflammatory potential. Scientists explore its effects on inflammatory pathways and immune responses .
- Synthetic Applications : Organic chemists utilize this compound in synthetic routes. Its unique structure allows for diverse functionalization, making it valuable in designing new reactions or modifying existing ones .
- Building Block : The carboxamide and benzofuran moieties serve as versatile building blocks for constructing more complex molecules. Researchers explore its use in creating novel organic frameworks .
- Receptor Binding Studies : Investigating the compound’s interaction with specific receptors (e.g., GPCRs, ion channels) provides insights into its pharmacological profile. Researchers assess its affinity and selectivity for different targets .
- Enzyme Inhibition : The compound’s oxopyridine group may inhibit enzymes involved in various biological processes. Researchers explore its effects on enzymes related to metabolism, signaling, or disease pathways .
- Benzofuran Derivatives : Benzofurans occur naturally in certain plants and fungi. Researchers study the compound’s biosynthetic pathways and its potential as a precursor for synthesizing other benzofuran derivatives .
- Quantum Mechanics Calculations : Computational chemists perform quantum mechanical calculations to understand the compound’s electronic structure, stability, and reactivity. These insights guide further experimental investigations .
- Functional Materials : Researchers explore the compound’s potential as a building block for functional materials (e.g., sensors, catalysts, or drug delivery systems). Its unique combination of functional groups makes it promising for tailored material design .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Pharmacology and Bioactivity
Natural Product Chemistry
Computational Chemistry and Molecular Modeling
Material Science and Nanotechnology
properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-14-6-4-5-12-9-15(25-17(12)14)18(23)19-10-13(21)11-20-8-3-2-7-16(20)22/h2-9,13,21H,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEGZFKIOPTGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide |
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